molecular formula C10H9ClO2 B2403353 5-Chloro-7-methoxy-indan-1-one CAS No. 1273676-14-4

5-Chloro-7-methoxy-indan-1-one

Cat. No.: B2403353
CAS No.: 1273676-14-4
M. Wt: 196.63
InChI Key: KTWVPXXMTRMYIM-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-indan-1-one is an organic compound belonging to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 7th position on the indanone structure

Scientific Research Applications

5-Chloro-7-methoxy-indan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety data sheet for 5-Methoxy-1-indanone, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Indole derivatives, which include 5-Chloro-7-methoxy-indan-1-one, have shown a broad range of biological activity and clinical applications . Therefore, future research could focus on exploring more applications of these compounds in medicine and other fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methoxy-indan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-methoxy-indan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanones with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

    5-Chloro-1-indanone: Similar structure but lacks the methoxy group at the 7th position.

    7-Methoxy-1-indanone: Similar structure but lacks the chlorine atom at the 5th position.

    5-Bromo-7-methoxy-indan-1-one: Similar structure with a bromine atom instead of chlorine at the 5th position.

Uniqueness: 5-Chloro-7-methoxy-indan-1-one is unique due to the combined presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWVPXXMTRMYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273676-14-4
Record name 5-CHLORO-7-METHOXY-INDAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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